N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide
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Overview
Description
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide is a chemical compound with the molecular formula C21H24N4OS2 and a molecular weight of 412.57 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with piperazine-1-carbothioamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl groups to thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the piperazine ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols.
Scientific Research Applications
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide can be compared with other similar compounds, such as:
N-(4-(dimethylamino)phenylcarbonothioyl)benzamide: Lacks the piperazine ring, which may affect its biological activity and chemical reactivity.
N-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazine-1-carbonothioyl)thiourea: Contains a thiourea group instead of a benzamide group, which may alter its binding properties and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS2/c1-23(2)18-10-8-17(9-11-18)20(27)24-12-14-25(15-13-24)21(28)22-19(26)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,22,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSDRDFKINGLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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